molecular formula C13H20N2O3 B13885819 2-ethyl-2-hydroxy-N-(2-methoxypyridin-4-yl)pentanamide

2-ethyl-2-hydroxy-N-(2-methoxypyridin-4-yl)pentanamide

Cat. No.: B13885819
M. Wt: 252.31 g/mol
InChI Key: DVAUIZSNNIJRKK-UHFFFAOYSA-N
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Description

2-ethyl-2-hydroxy-N-(2-methoxypyridin-4-yl)pentanamide is a compound that belongs to the class of amides. Amides are widely recognized for their presence in various natural products, pharmaceuticals, and polymers. This particular compound features a pyridine ring substituted with a methoxy group, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2-hydroxy-N-(2-methoxypyridin-4-yl)pentanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxypyridine-4-amine with 2-ethyl-2-hydroxy-pentanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-2-hydroxy-N-(2-methoxypyridin-4-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-ethyl-2-oxo-N-(2-methoxypyridin-4-yl)pentanamide.

    Reduction: Formation of 2-ethyl-2-hydroxy-N-(2-methoxypyridin-4-yl)pentanamine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethyl-2-hydroxy-N-(2-methoxypyridin-4-yl)pentanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyl-2-hydroxy-N-(2-methoxypyridin-4-yl)pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-2-hydroxy-N-(2-hydroxypyridin-4-yl)pentanamide
  • 2-ethyl-2-hydroxy-N-(2-chloropyridin-4-yl)pentanamide
  • 2-ethyl-2-hydroxy-N-(2-fluoropyridin-4-yl)pentanamide

Uniqueness

2-ethyl-2-hydroxy-N-(2-methoxypyridin-4-yl)pentanamide is unique due to the presence of the methoxy group on the pyridine ring. This functional group can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds. The methoxy group can enhance the compound’s solubility and stability, potentially leading to improved pharmacokinetic properties in medicinal applications.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

2-ethyl-2-hydroxy-N-(2-methoxypyridin-4-yl)pentanamide

InChI

InChI=1S/C13H20N2O3/c1-4-7-13(17,5-2)12(16)15-10-6-8-14-11(9-10)18-3/h6,8-9,17H,4-5,7H2,1-3H3,(H,14,15,16)

InChI Key

DVAUIZSNNIJRKK-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)(C(=O)NC1=CC(=NC=C1)OC)O

Origin of Product

United States

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